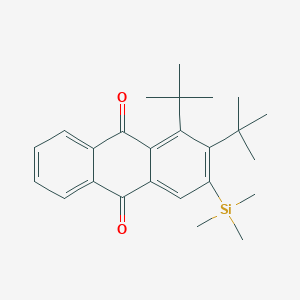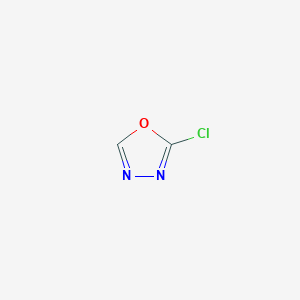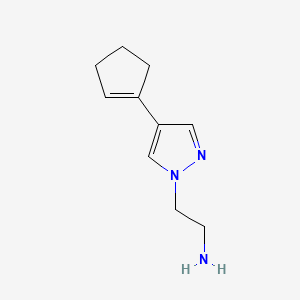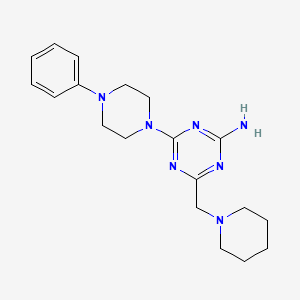
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione is a chemical compound with the molecular formula C25H32O2Si and a molecular weight of 392.61 g/mol . This compound is known for its unique structural features, which include tert-butyl and trimethylsilyl groups attached to an anthracene-9,10-dione core. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthracene-9,10-dione with tert-butyl chloride and trimethylsilyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the anthracene-9,10-dione core to other derivatives.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives with modified substituents.
Applications De Recherche Scientifique
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: The compound is used as a precursor for synthesizing other anthracene derivatives and as a reagent in organic synthesis.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within a given system. For example, in organic electronics, the compound’s ability to emit light when excited by an electric current is due to its electronic structure and the presence of conjugated systems. In biological systems, its mechanism of action would depend on its interaction with specific enzymes or receptors, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene (TBBPA): This compound has similar tert-butyl groups but different substituents on the anthracene core.
2-tert-Butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA): Another similar compound with tert-butyl groups and naphthyl substituents.
Uniqueness
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione is unique due to the presence of both tert-butyl and trimethylsilyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other organic electronic devices .
Propriétés
Numéro CAS |
116655-12-0 |
|---|---|
Formule moléculaire |
C25H32O2Si |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
1,2-ditert-butyl-3-trimethylsilylanthracene-9,10-dione |
InChI |
InChI=1S/C25H32O2Si/c1-24(2,3)20-18(28(7,8)9)14-17-19(21(20)25(4,5)6)23(27)16-13-11-10-12-15(16)22(17)26/h10-14H,1-9H3 |
Clé InChI |
FIKOTGMAHRUHJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C2C(=C1C(C)(C)C)C(=O)C3=CC=CC=C3C2=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)


![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
